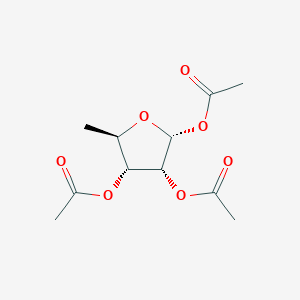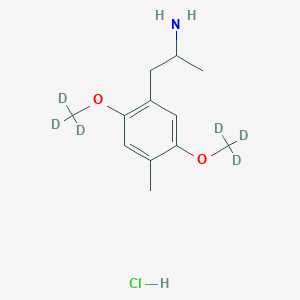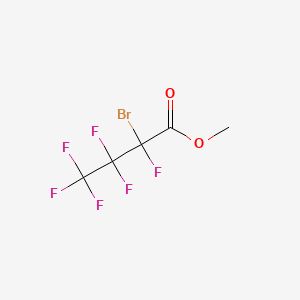
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of three acetyl groups attached to the ribose molecule, which enhances its stability and reactivity. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including nucleosides and nucleotides .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose typically involves the following steps :
Acetonide Protection: D-ribose is first protected by acetonide to form 2,3-oxy-isopropylidene-1-oxy-methyl-D-ribose.
Reduction and Hydrolysis: The protected ribose is then reduced using potassium borohydride, followed by hydrolysis to yield 1-oxy-methyl-5-deoxy-D-ribose.
Acetylation: Finally, the compound is acetylated using acetic anhydride to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ribose, such as alcohols, carboxylic acids, and substituted ribose compounds .
Wissenschaftliche Forschungsanwendungen
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose has a wide range of applications in scientific research :
Chemistry: It is used as a protecting group for hydroxyl groups in organic synthesis, allowing for precise control of chemical reactions.
Biology: The compound is used in the synthesis of nucleosides and nucleotides, which are essential for DNA and RNA synthesis.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including chemotherapy drugs like capecitabine.
Wirkmechanismus
The mechanism of action of 5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose involves its role as a protecting group for hydroxyl groups on ribofuranose . This protection allows for selective reactions to occur at other sites on the molecule, facilitating the synthesis of complex organic compounds. The acetyl groups can be removed under specific conditions to reveal the hydroxyl groups, enabling further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3-Triacetyl-5-deoxy-beta-D-ribofuranose
- 5-Deoxy-beta-D-ribofuranose triacetate
- 1,2,3-Tri-O-acetyl-5-deoxy-beta-D-ribofuranose
Uniqueness
5-Deoxy-1,2,3-triacetyl-5-deoxy-alpha-D-ribose is unique due to its specific stereochemistry and the presence of three acetyl groups, which provide enhanced stability and reactivity compared to other similar compounds . This makes it particularly valuable in the synthesis of nucleosides and nucleotides, as well as in pharmaceutical applications .
Eigenschaften
Molekularformel |
C11H16O7 |
|---|---|
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-4,5-diacetyloxy-2-methyloxolan-3-yl] acetate |
InChI |
InChI=1S/C11H16O7/c1-5-9(16-6(2)12)10(17-7(3)13)11(15-5)18-8(4)14/h5,9-11H,1-4H3/t5-,9-,10-,11-/m1/s1 |
InChI-Schlüssel |
NXEJETQVUQAKTO-VVFBATEQSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC1C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)

![5-chloro-2-methoxy-N-[2-(4-phosphonatophenyl)ethyl]benzamide](/img/structure/B13413980.png)

![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)



![4-[[4-(Trifluoromethoxy)anilino]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13414035.png)
![(2R,4S)-2-[carboxy-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13414041.png)
